molecular formula C7H14N4O5 B14224800 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate CAS No. 828268-75-3

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate

Cat. No.: B14224800
CAS No.: 828268-75-3
M. Wt: 234.21 g/mol
InChI Key: PAJBJEGLRJJXDO-UHFFFAOYSA-O
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Description

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of an ethyl group, two methyl groups, a nitro group, and a nitrate ion. It is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate typically involves the cyclization of appropriate precursors under controlled conditions. . The final step involves the formation of the nitrate salt by reacting the imidazole derivative with nitric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts and specific solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .

Scientific Research Applications

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s structure allows it to bind to specific enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-4-nitroimidazole: Similar in structure but lacks the ethyl group.

    2-Ethyl-4-nitroimidazole: Similar but lacks the methyl groups.

    4-Nitroimidazole: The simplest form, lacking both ethyl and methyl groups.

Uniqueness

3-Ethyl-1,2-dimethyl-4-nitro-2,3-dihydro-1H-imidazol-1-ium nitrate is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both ethyl and methyl groups, along with the nitro group, allows for a diverse range of reactions and applications, making it a valuable compound in research and industry .

Properties

CAS No.

828268-75-3

Molecular Formula

C7H14N4O5

Molecular Weight

234.21 g/mol

IUPAC Name

3-ethyl-1,2-dimethyl-4-nitro-1,2-dihydroimidazol-1-ium;nitrate

InChI

InChI=1S/C7H13N3O2.NO3/c1-4-9-6(2)8(3)5-7(9)10(11)12;2-1(3)4/h5-6H,4H2,1-3H3;/q;-1/p+1

InChI Key

PAJBJEGLRJJXDO-UHFFFAOYSA-O

Canonical SMILES

CCN1C([NH+](C=C1[N+](=O)[O-])C)C.[N+](=O)([O-])[O-]

Origin of Product

United States

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